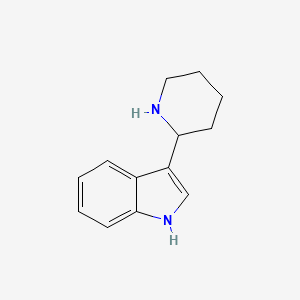

3-(piperidin-2-yl)-1H-indole

Vue d'ensemble

Description

3-(Piperidin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom

Mécanisme D'action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives are known to interact with their targets through various intra- and intermolecular reactions . For example, the 2-amino-4-(1-piperidine) pyridine derivatives inhibit ALK and ROS1 by interacting with these kinases .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways due to their wide presence in pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally well-studied due to their widespread use in drug design .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Action Environment

The synthesis of piperidine derivatives often involves the consideration of various environmental factors .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the piperidine derivative.

Cellular Effects

It is known that piperidine derivatives can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can have long-term effects on cellular function . These effects can include changes in the product’s stability and degradation over time .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have varying effects at different dosages . These effects can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can interact with various enzymes and cofactors . These interactions can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters and binding proteins . These interactions can have effects on the compound’s localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-2-yl)-1H-indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with piperidine in the presence of a reducing agent can lead to the formation of the desired compound. Another method involves the use of transition metal catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Piperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or piperidine ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

3-(Piperidin-2-yl)-1H-indole is recognized as a crucial building block in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable for developing treatments for conditions such as depression, schizophrenia, Alzheimer's, and Parkinson's diseases.

Case Study: Neurological Disorders

Recent studies have demonstrated that derivatives of this compound exhibit promising activity at serotonin receptors, which play a critical role in mood regulation. For instance, compounds developed from this scaffold have shown increased efficacy compared to traditional treatments like sumatriptan, suggesting potential for enhanced therapeutic outcomes in treating migraines and mood disorders .

Biological Research

The compound is extensively used in biological research to explore its effects on cellular pathways and its potential as a therapeutic agent. Researchers investigate its interactions with various proteins and enzymes, contributing to the understanding of disease mechanisms.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Derivative A | IKKβ | Inhibition | |

| Derivative B | Serotonin Receptor | Agonist | |

| Derivative C | COX Enzyme | Anti-inflammatory |

Material Science

In material science, this compound is utilized in developing novel materials such as polymers and coatings. Its unique chemical structure enhances material properties like durability and environmental resistance.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. These advancements are crucial for applications in electronics and protective coatings .

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its targeted action promises to offer more environmentally friendly alternatives to conventional chemicals.

Application Example: Targeted Pest Control

Studies indicate that formulations based on this compound exhibit selective toxicity towards certain pests while being less harmful to beneficial insects. This selectivity is attributed to its specific interaction with pest enzymes that are not present in non-target species .

Diagnostics

Emerging research suggests that this compound could play a role in developing diagnostic tools. Its properties may aid in creating new assays or imaging techniques that enhance disease detection capabilities.

Potential Diagnostic Applications

Investigations are underway to assess the utility of this compound in imaging techniques for detecting neurodegenerative diseases at early stages. Preliminary results show promise in enhancing contrast in imaging modalities due to its unique chemical properties .

Comparaison Avec Des Composés Similaires

Methylphenidate: A stimulant used in the treatment of attention deficit hyperactivity disorder.

Ethylphenidate: A derivative of methylphenidate with similar pharmacological properties.

Phacetoperane: Another stimulant with structural similarities to methylphenidate.

Uniqueness: 3-(Piperidin-2-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties

Activité Biologique

3-(Piperidin-2-yl)-1H-indole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indole ring fused with a piperidine ring. The indole structure is known for its involvement in various biological processes, while the piperidine moiety contributes to the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a notable minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MDA-MB-231 | 10 |

The lower IC50 values indicate a higher potency of the compound in inhibiting cell proliferation, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature .

3. Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects, particularly its interaction with neurotransmitter receptors. Studies suggest that it may act as a modulator of serotonin receptors, which could have implications in treating mood disorders.

Case Study: A recent pharmacological study assessed the compound's effects on anxiety-like behavior in rodent models. The results indicated a dose-dependent reduction in anxiety behaviors, suggesting potential therapeutic applications in anxiety disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation: Interaction with serotonin and dopamine receptors could explain its neuropharmacological effects.

- Gene Expression Changes: It may alter gene expression related to cell proliferation and apoptosis in cancer cells.

Propriétés

IUPAC Name |

3-piperidin-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13/h1-2,5-6,9,13-15H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOROLLUGHLEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970010 | |

| Record name | 3-(Piperidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54703-46-7, 4695-73-2 | |

| Record name | 1H-Indole, 2-(piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054703467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4695-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Piperidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.